

Spectroscopic Data of 7-Hydroxypestalotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **7- Hydroxypestalotin**, a naturally occurring pyranone derivative. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **7-Hydroxypestalotin** and provides standardized experimental protocols for data acquisition.

Introduction to 7-Hydroxypestalotin

7-Hydroxypestalotin, also known as LL-P880β, is a secondary metabolite produced by various fungi, including species of Pestalotiopsis. It belongs to the class of substituted dihydropyranones and has garnered interest for its potential biological activities. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and subsequent investigation of this natural product.

Spectroscopic Data

The structural elucidation of **7-Hydroxypestalotin** has been accomplished through the application of modern spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.



Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for determining the elemental composition of a molecule. The data below was obtained via Fast Atom Bombardment Mass Spectrometry (FABMS).

| Ion/Adduct | Observed m/z |
|--------------------|--------------|
| [M+H] ⁺ | 231.10 |

Table 1: Mass Spectrometry Data for **7-Hydroxypestalotin**.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The 1 H and 13 C NMR data for **7-Hydroxypestalotin**, recorded in methanol-d₄, are presented below. Chemical shifts (δ) are reported in parts per million (ppm).



| Position | ¹³ C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity | J (Hz) |
|----------|---------------------------------------|--------------------------|--------------|-----------------|
| 2 | 166.9 | - | - | - |
| 3 | 89.9 | 5.10 | d | 1.8 |
| 4 | 173.6 | - | - | - |
| 5a | 29.5 | 2.89 | ddd | 17.2, 12.8, 1.8 |
| 5b | 29.5 | 2.30 | dd | 17.2, 3.9 |
| 6 | 78.1 | 4.51 | ddd | 12.8, 3.9, 3.9 |
| 7 | 74.0 | 3.48 | m | |
| 8 | 71.0 | 3.80 | m | |
| 9a | 36.1 | 1.63 | m | |
| 9b | 36.1 | 1.52 | m | |
| 10 | 18.9 | 1.45 | m | |
| 11 | 14.1 | 0.95 | t | 7.2 |
| 4-OCH₃ | 56.3 | 3.85 | S | |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **7-Hydroxypestalotin** (in Methanol-d₄)[1].

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR and MS data for **7-Hydroxypestalotin** and similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

• Accurately weigh approximately 5-10 mg of purified 7-Hydroxypestalotin.



- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, chloroform-d, or acetone-d₆) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- · Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64, depending on sample concentration.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: 0-12 ppm.
 - Temperature: 298 K.
- Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., methanol-d₄ at δ 3.31 ppm).

¹³C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher) equipped with a 5 mm probe.
- Parameters:
 - Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').



Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the
 13C nucleus.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.

Temperature: 298 K.

• Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., methanol-d₄ at δ 49.0 ppm).

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a stock solution of the purified 7-Hydroxypestalotin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μ g/mL with the same solvent, often with the addition of a small percentage of formic acid (e.g., 0.1%) to promote ionization.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

- Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to a liquid chromatography (LC) system.
- Parameters:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Capillary Voltage: 3.5-4.5 kV.
 - Nebulizer Gas (N₂): Flow rate appropriate for the instrument and solvent flow.
 - Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).

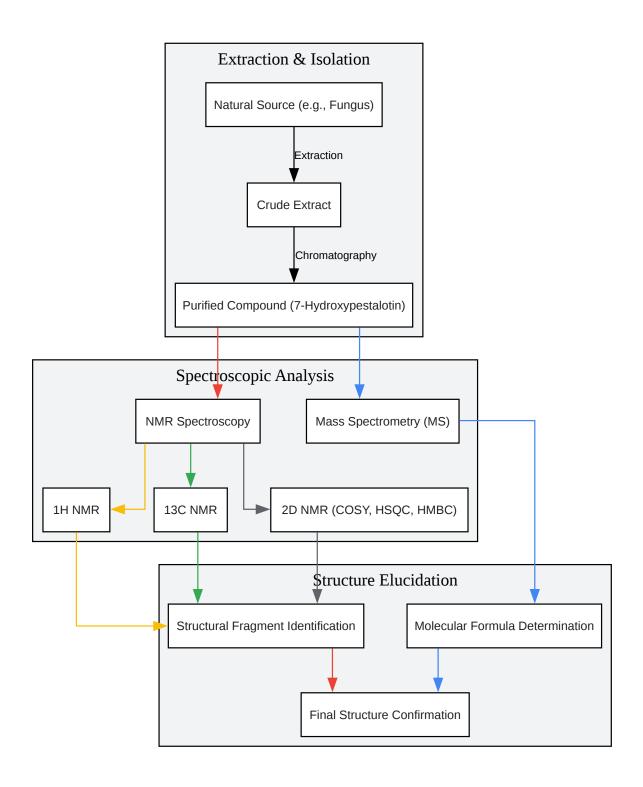


- Mass Range: m/z 100-1000.
- Data Acquisition: Full scan mode.
- Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the
 molecular ion ([M+H]+, [M+Na]+, etc.), which is then used to calculate the elemental
 composition.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a natural product like **7- Hydroxypestalotin** is illustrated in the following diagram.





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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data of 7-Hydroxypestalotin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10795607#spectroscopic-data-nmr-ms-of-7hydroxypestalotin]

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